3-(4-Iodophenyl)-1-(4-methylpiperazin-1-yl)-propan-1-one
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Overview
Description
3-(4-Iodophenyl)-1-(4-methylpiperazin-1-yl)-propan-1-one is a chemical compound that features an iodophenyl group and a methylpiperazine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Iodophenyl)-1-(4-methylpiperazin-1-yl)-propan-1-one typically involves the reaction of 4-iodobenzaldehyde with 4-methylpiperazine in the presence of a suitable base and solvent. The reaction conditions often include:
Base: Sodium hydride or potassium carbonate
Solvent: Dimethylformamide (DMF) or tetrahydrofuran (THF)
Temperature: Room temperature to reflux conditions
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-(4-Iodophenyl)-1-(4-methylpiperazin-1-yl)-propan-1-one can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding ketones or carboxylic acids
Reduction: Formation of alcohols or amines
Substitution: Halogen exchange or nucleophilic substitution
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4)
Substitution: Sodium iodide (NaI) in acetone or other nucleophiles
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
3-(4-Iodophenyl)-1-(4-methylpiperazin-1-yl)-propan-1-one has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex molecules
Biology: Potential use in studying biological pathways and interactions
Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 3-(4-Iodophenyl)-1-(4-methylpiperazin-1-yl)-propan-1-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate biological pathways by binding to these targets and altering their activity.
Comparison with Similar Compounds
Similar Compounds
- 3-(4-Bromophenyl)-1-(4-methylpiperazin-1-yl)-propan-1-one
- 3-(4-Chlorophenyl)-1-(4-methylpiperazin-1-yl)-propan-1-one
- 3-(4-Fluorophenyl)-1-(4-methylpiperazin-1-yl)-propan-1-one
Uniqueness
3-(4-Iodophenyl)-1-(4-methylpiperazin-1-yl)-propan-1-one is unique due to the presence of the iodophenyl group, which can enhance its reactivity and potential applications. The iodine atom can participate in various chemical reactions, making this compound a valuable intermediate in synthetic chemistry.
Properties
Molecular Formula |
C14H19IN2O |
---|---|
Molecular Weight |
358.22 g/mol |
IUPAC Name |
3-(4-iodophenyl)-1-(4-methylpiperazin-1-yl)propan-1-one |
InChI |
InChI=1S/C14H19IN2O/c1-16-8-10-17(11-9-16)14(18)7-4-12-2-5-13(15)6-3-12/h2-3,5-6H,4,7-11H2,1H3 |
InChI Key |
XAUMWYQNSVVPGY-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCN(CC1)C(=O)CCC2=CC=C(C=C2)I |
Origin of Product |
United States |
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